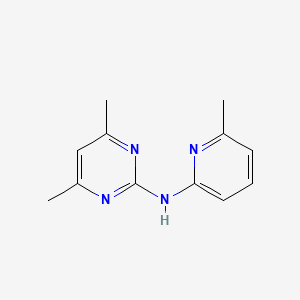

4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-8-5-4-6-11(13-8)16-12-14-9(2)7-10(3)15-12/h4-7H,1-3H3,(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOVDVMOPBVJTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

- Guanidinium salt formation :

$$ \text{6-Methylpyridin-2-amine} + \text{Cyanamide} \xrightarrow{\text{H}^+} \text{Pyridinylguanidinium salt} $$ - Cyclization with acetylacetone :

$$ \text{Pyridinylguanidinium salt} + \text{Acetylacetone} \xrightarrow{\text{Base}} \text{4,6-Dimethylpyrimidin-2-amine derivative} $$

This method eliminates intermediate isolation, achieving yields >85%. Critical parameters:

- Molar ratios : 1.0 : 0.8–2.0 : 0.8–10.0 (amine : cyanamide : acetylacetone).

- Acid/Base system : Aqueous HCl/NaOH for pH control.

Alternative Route via Cyclization of Cyanoacetate Derivatives

CN111039876A describes a two-step cyclization-methylation approach for analogous pyrimidines, adaptable to the target compound:

Cyclization Step

Ethyl cyanoacetate and urea undergo sodium-mediated cyclization to form 4-amino-2,6(1H,3H)-pyrimidinedione. For the target molecule, this intermediate is modified by substituting urea with 6-methylpyridin-2-amine-derived guanidine.

Methylation Optimization

Methylation of the pyrimidinedione intermediate uses dimethyl sulfate or dimethyl carbonate under phase-transfer catalysis (e.g., tetrabutylammonium bromide):

- Conditions : 60–80°C, 8–10 hours.

- Yield : 90–95% after distillation.

Coupling Strategies for Pyrimidine-Pyridine Linkage

Direct coupling of pre-formed 4,6-dimethylpyrimidin-2-amine with 6-methylpyridin-2-yl halides (e.g., 2-chloro-6-methylpyridine) is feasible via Buchwald-Hartwig amination:

Catalytic System

- Catalyst : Pd(OAc)₂/Xantphos.

- Base : Cs₂CO₃.

- Solvent : Toluene or dioxane.

- Yield : 70–80% (reported for analogous systems).

Comparative Analysis of Methods

Scalability and Industrial Considerations

The one-pot method is preferred for scale-up due to:

- Reduced waste : No intermediate purification.

- Solvent recovery : Aqueous systems enable easy separation.

- Cost-effectiveness : Bulk reagents (cyanamide, acetylacetone) are inexpensive.

For pharmaceutical-grade purity, crystallization from ethanol/water mixtures (1:3 v/v) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of sodium tungstate.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of N-alkylated pyrimidine derivatives.

Scientific Research Applications

4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-4,6-dimethylpyrimidine

- 4,6-Dimethyl-2-pyrimidinamine

- 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine

Uniqueness

4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine is unique due to the presence of the 6-methyl-2-pyridylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Biological Activity

4,6-Dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine, with the molecular formula and a molecular weight of 188.23 g/mol, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a pyrimidine ring substituted with methyl and pyridine groups, which are known to influence its pharmacological properties.

Biological Activity Overview

The biological activities of pyrimidine derivatives, including 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine, are diverse and include:

- Antiproliferative Effects : Studies have indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. The presence of specific functional groups can enhance this activity by improving interactions with cellular targets.

- Antimicrobial Properties : Pyrimidine derivatives have been explored for their antimicrobial effects, showing efficacy against bacterial and fungal strains.

Antiproliferative Activity

Research has demonstrated that the antiproliferative activity of pyrimidine derivatives is often assessed using various cancer cell lines. For instance, a study reported the IC50 values for several related compounds against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The findings suggested that modifications in the molecular structure significantly impacted the potency of these compounds.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.058 |

| Compound B | A549 | 0.035 |

| 4,6-Dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine | MDA-MB-231 | TBD |

The mechanism by which 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine exerts its biological effects may involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

- Interaction with DNA : The compound may intercalate into DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription.

- Apoptosis Induction : It is hypothesized that this compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives:

- Antitumor Activity : A study published in MDPI noted that compounds with hydroxyl (-OH) groups showed improved antiproliferative activity against various cancer cell lines compared to their counterparts without these groups .

- Structure-Activity Relationship (SAR) : Research on related pyridine derivatives revealed that substitutions at specific positions on the pyridine ring significantly affected their biological activities .

- Molecular Docking Studies : Computational studies have indicated favorable binding affinities of pyrimidine derivatives to target proteins involved in cancer progression, suggesting potential for drug development .

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm substituent positions and methyl group environments. H NMR in DMSO-d6 typically resolves pyrimidine NH and pyridyl proton signals .

- X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves molecular conformation, hydrogen bonding (N–H⋯N), and π-stacking interactions. Data collection at 100–150 K minimizes thermal motion artifacts .

How do steric and electronic effects of the methyl groups influence the compound's reactivity and intermolecular interactions?

Q. Advanced

- Steric Effects : The 4,6-dimethyl groups on the pyrimidine ring restrict rotational freedom, favoring planar conformations that enhance π-stacking in crystal lattices. This can reduce solubility in nonpolar solvents .

- Electronic Effects : Methyl substituents increase electron density at the pyrimidine N1 position, enhancing nucleophilicity for metal coordination (e.g., as a ligand in catalysis) or hydrogen-bond donor/acceptor capacity in biological systems .

What strategies can resolve contradictions in biological activity data across different studies?

Q. Advanced

- Dose-Response Reassessment : Validate activity thresholds using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).

- Structural Verification : Confirm batch purity via HPLC and crystallography to rule out degradation products.

- Computational Validation : Compare molecular docking results across multiple protein conformations (e.g., kinase ATP-binding pockets) to identify binding mode inconsistencies .

How can computational methods predict the compound's potential as a kinase inhibitor?

Q. Advanced

- Molecular Dynamics (MD) : Simulate binding stability in kinase active sites (e.g., EGFR or CDK2) to assess residence time and key residue interactions.

- QSAR Modeling : Train models using pyrimidine derivatives’ inhibitory data (IC₅₀ values) to correlate substituent effects (e.g., methyl groups) with activity.

- Free Energy Perturbation (FEP) : Quantify ΔΔG changes for methyl group modifications to optimize selectivity .

What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Q. Advanced

- Disordered Methyl Groups : Use SHELXL’s PART instruction to model alternative conformations.

- Twinned Crystals : Apply TwinRotMat or HKLF 5 in SHELXL to refine data from non-merohedral twins.

- Weak Diffraction : Optimize cryoprotection (e.g., glycerol) and collect high-resolution data (≤1.0 Å) to resolve light atoms .

What initial biological screening assays are recommended for this compound?

Q. Basic

- Enzyme Inhibition : Test against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations.

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination.

- Solubility Profiling : Employ shake-flask method in PBS/DMSO to guide in vivo dosing .

How does the compound's conformational flexibility affect its binding to biological targets?

Q. Advanced

- Rotamer Analysis : NMR NOESY or variable-temperature studies identify restricted pyridyl rotation, which stabilizes specific binding poses.

- Dynamic Pharmacophores : MD trajectories reveal transient hydrogen bonds (e.g., pyrimidine NH with kinase hinge regions) that static models miss.

- Mutagenesis Studies : Replace key residues (e.g., kinase gatekeeper mutations) to probe flexibility-dependent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.